molecular formula C20H19NO2 B2520798 (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one CAS No. 88827-43-4

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one

Cat. No.: B2520798
CAS No.: 88827-43-4
M. Wt: 305.377
InChI Key: SUQDGVBWPDXPCR-UXBLZVDNSA-N
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Description

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is a synthetic chemical reagent featuring a 1,5-diaryl-1,4-pentadien-3-one core, a scaffold recognized for its potent bioactivity in pharmacological research . This compound is of significant interest for exploring new therapeutic agents, particularly in oncology. The molecule is structurally optimized for investigating anti-cancer mechanisms. The 1,5-diarylpentadien-3-one skeleton is a known pharmacophore that can induce apoptosis (programmed cell death) in cancer cells by modulating intracellular Reactive Oxygen Species (ROS) levels and activating critical signaling pathways like JNK . Furthermore, the indole moiety is a privileged structure in medicinal chemistry, found in many drugs and known to contribute to interactions with various biological targets . The 4-methoxyphenyl group is a common structural element that can enhance potency and is frequently investigated in the context of allosteric enzyme inhibition . This combination makes the compound a valuable tool for studying programmed cell death and cell proliferation. Beyond oncology, this compound serves as a chemical probe for studying enzyme dynamics. Related indole and methoxyphenyl-containing analogs have been shown to act as substrate-selective allosteric inhibitors of the enzyme 15-lipoxygenase (ALOX15) . Inhibiting ALOX15 is relevant to research in inflammatory diseases and metabolic disorders, providing a secondary avenue for this reagent's application. This product is supplied for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-23-18-12-7-15(8-13-18)6-10-17(22)11-9-16-14-21-20-5-3-2-4-19(16)20/h2-8,10,12-14,21H,9,11H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQDGVBWPDXPCR-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 4-methoxybenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between indole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, yielding a saturated compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biological Activity: Compounds with indole structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is not well-documented. compounds with similar structures often interact with biological targets such as enzymes, receptors, and ion channels. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Key Features Molecular Formula Key Properties/Biological Activity
(E)-5-(1H-Indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one Pentenone chain, indole, 4-methoxyphenyl group C₂₀H₁₉NO₂ Aneugenic in vitro; no clastogenicity in vivo; not mutagenic .
Vanillylidene Acetone [FL-no: 07.046] Shorter chain (propenone), vanillyl group (3-methoxy-4-hydroxyphenyl) C₁₁H₁₂O₃ Structurally related but hydroxylated; insufficient data for safety evaluation .
1-(4-Methoxyphenyl)-4-methylpent-1-en-3-one [FL-no: 07.049] Methyl-substituted pentenone chain, 4-methoxyphenyl group C₁₃H₁₆O₂ Similar backbone; pending evaluation due to structural alerts for genotoxicity .
(E)-3-(1H-Indol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (3h) Propenone chain (shorter conjugation) C₁₈H₁₅NO₂ Reduced conjugation length; synthesized via Claisen-Schmidt condensation; uncharacterized toxicity .
1-(1H-Indol-3-yl)pent-4-en-1-one Ketone at position 1, double bond at C4-C5; no methoxyphenyl group C₁₃H₁₃NO Differing ketone position; limited biological data; used in heterocyclic synthesis .

Genotoxicity and Mutagenicity Profiles

  • CREST analysis confirmed aneugenicity, with MN formation comparable to positive controls like vincristine .
  • In Vivo Safety: No primary DNA damage was observed in rat liver/duodenum (comet assay) or bone marrow (micronucleus test) at doses up to 1,000 mg/kg bw/day, though hepatocyte mitosis indicated liver exposure .

Biological Activity

(E)-5-(1H-indol-3-yl)-1-(4-methoxyphenyl)pent-1-en-3-one is a synthetic organic compound notable for its indole and methoxyphenyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a condensation reaction between indole and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is performed in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) .

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C20H19NO2
  • CAS Number : 88827-43-4

2.1 Anticancer Properties

Compounds with indole structures often exhibit anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study highlighted the anticancer activity of similar indole derivatives, showing that modifications on the indole ring can significantly enhance their potency against various cancer cell lines . For instance, some derivatives displayed IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong antiproliferative effects.

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown potential against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. In comparative studies, certain analogues exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA, suggesting that structural modifications can enhance antimicrobial efficacy .

The exact mechanism of action for this compound remains to be fully elucidated. However, compounds with similar structures often engage in non-covalent interactions such as π–π stacking and hydrogen bonding with biological targets, including enzymes and receptors .

4. Research Findings and Case Studies

Several studies have focused on the biological evaluation of related indole compounds:

StudyFindings
Study A Indole derivatives showed significant anticancer activity with IC50 values below 10 µM against various cancer cell lines .
Study B Derivatives demonstrated strong antibacterial activity against MRSA with MIC values ≤0.25 µg/mL .
Study C Investigation into cytotoxicity revealed that some compounds exhibited low toxicity towards human embryonic kidney cells while maintaining antimicrobial efficacy .

5. Conclusion

This compound represents a promising candidate for further research due to its notable biological activities, particularly in anticancer and antimicrobial domains. Ongoing studies are essential to explore its full therapeutic potential and elucidate its mechanisms of action.

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